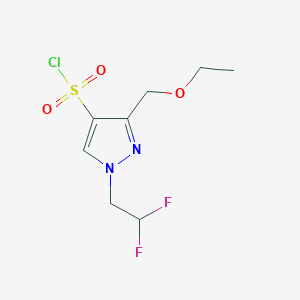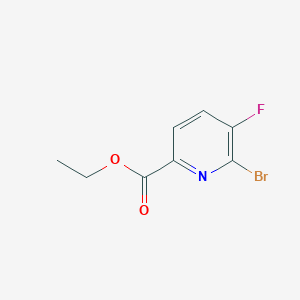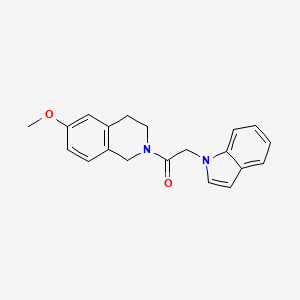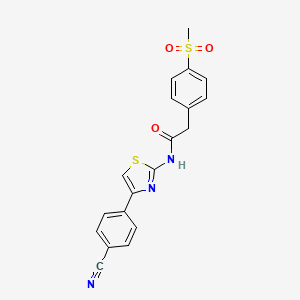
N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide, also known as CTAP, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. CTAP is a member of the thiazole family of compounds, which have been shown to exhibit a wide range of biological activities.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Evaluation
- A study by Darwish et al. (2014) involved synthesizing new heterocyclic compounds incorporating a sulfamoyl moiety, demonstrating antimicrobial properties. This research highlights the potential of such compounds, including those similar to N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide, as antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Anticonvulsant Agents
- Research by Farag et al. (2012) synthesized derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety. Some of these compounds showed protection against picrotoxin-induced convulsion, indicating their potential as anticonvulsant agents (Farag, Abd-Alrahman, Ahmed, Ammar, Ammar, & Abbas, 2012).
Carbonic Anhydrase Inhibitory Action
- A 2017 study by Carta et al. investigated congeners structurally related to a specific compound for their inhibition of human carbonic anhydrase isoforms. This research indicates the potential use of such compounds in treating various pathologies, including cancer and obesity (Carta, Birkmann, Pfaff, Buschmann, Schwab, Zimmermann, Maresca, & Supuran, 2017).
Anticancer Activity
- A study conducted by Evren et al. (2019) synthesized new derivatives and evaluated them for their anticancer activity. This indicates the potential utility of this compound derivatives in anticancer treatments (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Antioxidant Activity
- Talapuru et al. (2014) prepared derivatives linked with amidomethane sulfonyl moieties and tested them for antioxidant activity. This research adds another dimension to the potential uses of such compounds in therapeutic applications (Talapuru, Gopala, Adivireddy, & Venkatapuram, 2014).
Theoretical Investigation for COVID-19
- A theoretical investigation by Fahim and Ismael (2021) explored the antimalarial activity of sulfonamides and their potential utilization against COVID-19. This suggests the relevance of such compounds in current pandemic-related research (Fahim & Ismael, 2021).
Propriétés
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(4-methylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S2/c1-27(24,25)16-8-4-13(5-9-16)10-18(23)22-19-21-17(12-26-19)15-6-2-14(11-20)3-7-15/h2-9,12H,10H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKDNUJVSIDAFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-4-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2737779.png)
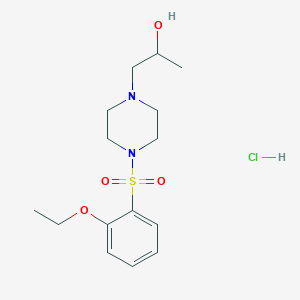
![1-[(2-chloropyridin-3-yl)sulfonyl]-N-(2-cyclohexyl-1-phenylethyl)piperidine-4-carboxamide](/img/structure/B2737782.png)
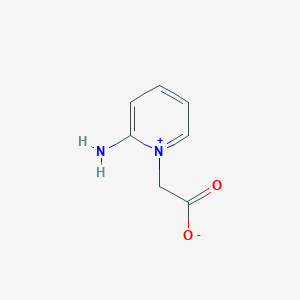
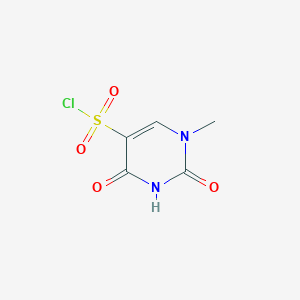
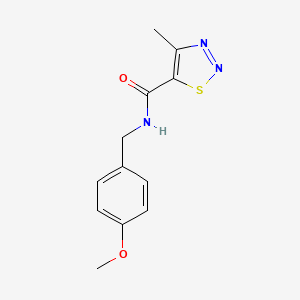
![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2737789.png)
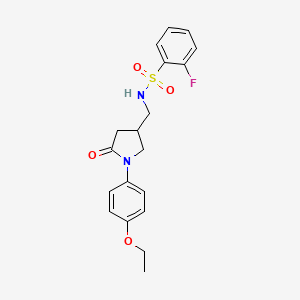
![1,3,9-Trimethyl-8-[(2-methylphenyl)methylsulfanyl]purine-2,6-dione](/img/structure/B2737794.png)
![1-[(2E)-3-phenylprop-2-en-1-yl]-1H-benzimidazole](/img/structure/B2737795.png)
